![molecular formula C12H21NO3 B2888824 Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2416219-10-6](/img/structure/B2888824.png)
Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride . It has a molecular formula of C10H19ClN2O2 and a molecular weight of 234.72 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.72 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I checked.Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
The tert-butyl group is widely used in synthetic organic chemistry due to its steric properties and the ease with which it can be introduced and removed from molecules. It serves as a protective group for alcohols and amines, particularly in the synthesis of complex organic compounds. The bulky nature of the tert-butyl group can influence the reactivity and selectivity of chemical reactions, making it valuable for controlling reaction pathways .
Biocatalytic Processes
In biocatalysis, the tert-butyl group’s unique reactivity pattern can be exploited to create novel enzymatic transformations. This group can be used to modify enzymes or substrates, enhancing their stability or altering their activity. Such modifications can lead to more efficient biocatalytic processes, which are crucial for sustainable chemistry and industrial applications .
Biosynthetic Pathways
The tert-butyl group plays a role in biosynthetic pathways, particularly in the modification of natural products. Its incorporation into biomolecules can affect their biological activity and distribution within organisms. Understanding its role in biosynthesis can lead to the development of new drugs and therapeutic agents .
Biodegradation Pathways
Research into the biodegradation of tert-butyl-containing compounds is essential for environmental chemistry. The study of how these compounds break down in nature can inform the design of more eco-friendly chemicals and help mitigate the environmental impact of industrial waste .
Flow Microreactor Systems
Tert-butyl esters, such as EN300-7111115, find applications in flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for chemical synthesis. The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactors represents a significant advancement in the field of green chemistry .
Precision Fiber Optic Inertial Measurement Units (IMUs)
EN300-7111115 may be used in the development of precision fiber optic inertial measurement units (IMUs). These devices are crucial for navigation systems in scenarios where GPS is unavailable or denied, such as in certain military or aerospace applications. The compound’s properties could enhance the performance and reliability of these systems .
Line-of-Sight Stabilization
In line-of-sight stabilization applications, such as in advanced camera systems or targeting devices, the stability and precision provided by compounds like EN300-7111115 are invaluable. They contribute to the accuracy and performance of systems that require precise angular measurements and stabilization .
Propiedades
IUPAC Name |
tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9-4-5-12(9,7-13)8-14/h9,14H,4-8H2,1-3H3/t9-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWOXMRWDMCGG-JOYOIKCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2888741.png)

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)
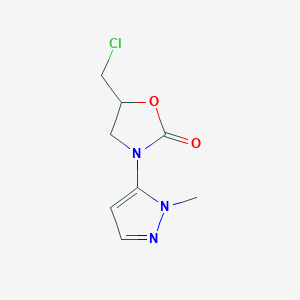

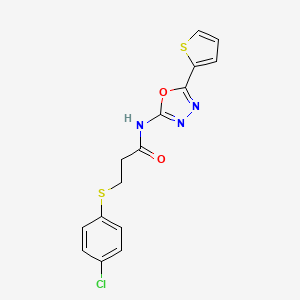
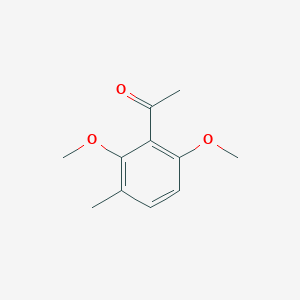
![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)

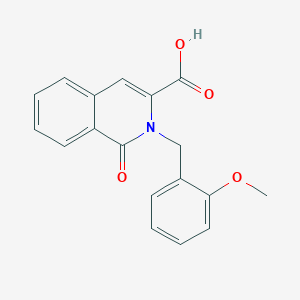

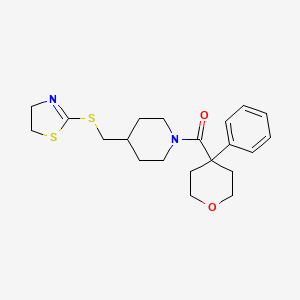
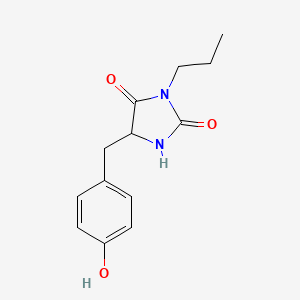
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)